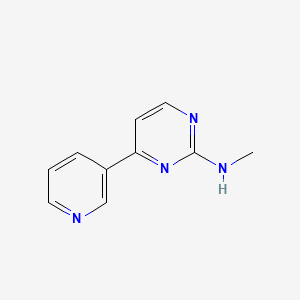
1-Chloro-2,3-dimethylbenzene; 4-chloro-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are derivatives of benzene, where chlorine and methyl groups are substituted at specific positions on the benzene ring. They are used in various chemical processes and have applications in different fields of research and industry.
作用机制
Target of Action
It has been suggested that the compound can inhibit tdg activity .
Mode of Action
It is known that the compound interacts with its targets through a two-step mechanism . In the first, slow or rate-determining step, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions to yield 4-substituted 1,2-dimethyl benzenes .
Result of Action
It is known that the compound can inhibit tdg activity .
Action Environment
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions .
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. In these reactions, a chlorine atom is introduced to the benzene ring in the presence of a catalyst such as aluminum chloride (AlCl3). The methyl groups are typically introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of these compounds involves similar electrophilic aromatic substitution reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired products .
化学反应分析
Types of Reactions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene undergo various chemical reactions, including:
Substitution Reactions: These compounds can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, mercaptans, and nitriles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under aryne forming conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the methyl groups.
Major Products
科学研究应用
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene have several applications in scientific research:
相似化合物的比较
Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
3-Chloro-1,2-dimethylbenzene: Another isomer with chlorine and methyl groups at different positions.
Uniqueness
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are unique due to their specific substitution patterns, which influence their chemical reactivity and applications. The position of the substituents affects the electronic distribution on the benzene ring, making these compounds distinct from their isomers .
属性
IUPAC Name |
1-chloro-2,3-dimethylbenzene;4-chloro-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl/c1-6-3-4-8(9)5-7(6)2;1-6-4-3-5-8(9)7(6)2/h2*3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWEBDHSKHWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C.CC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide](/img/structure/B6612347.png)
![5,6-Dimethyl-2-[(methylthio)methyl]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6612351.png)
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)
![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)


![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)



